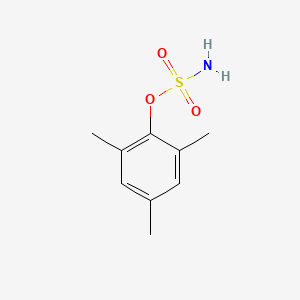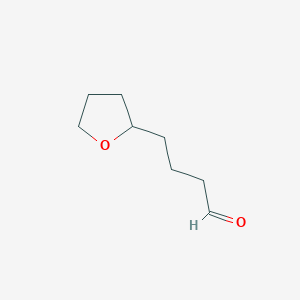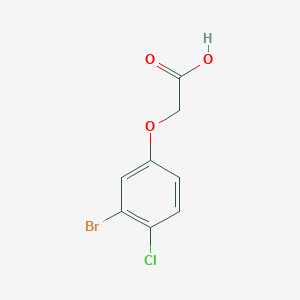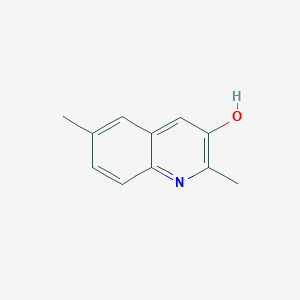amine CAS No. 21581-36-2](/img/structure/B6611963.png)
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Diethoxyphenyl)ethyl(methyl)amine, also known as DOPEA, is an organic compound found in the class of phenethylamines. It is a derivative of amphetamine, and is typically used in scientific research, specifically in the study of the biochemical and physiological effects of drugs on the brain.
作用機序
The mechanism of action of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine is not fully understood. However, it is believed that [2-(3,4-diethoxyphenyl)ethyl](methyl)amine acts as a monoamine releaser, releasing dopamine, norepinephrine, and serotonin from the synaptic cleft. It is also believed to act as a monoamine reuptake inhibitor, inhibiting the reuptake of dopamine, norepinephrine, and serotonin. Additionally, [2-(3,4-diethoxyphenyl)ethyl](methyl)amine is believed to act as an agonist at the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine are not fully understood. However, it is believed that [2-(3,4-diethoxyphenyl)ethyl](methyl)amine increases the release of dopamine, norepinephrine, and serotonin in the brain. It is also believed to inhibit the reuptake of dopamine, norepinephrine, and serotonin. Additionally, [2-(3,4-diethoxyphenyl)ethyl](methyl)amine is believed to activate the 5-HT2A receptor, leading to increased levels of serotonin in the brain.
実験室実験の利点と制限
The advantages of using [2-(3,4-diethoxyphenyl)ethyl](methyl)amine in lab experiments include its ability to release dopamine, norepinephrine, and serotonin from the synaptic cleft, its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin, and its ability to activate the 5-HT2A receptor. The limitations of using [2-(3,4-diethoxyphenyl)ethyl](methyl)amine in lab experiments include its potential toxicity, its potential to produce false positive results, and its potential to produce false negative results.
将来の方向性
There are a variety of future directions that can be explored with [2-(3,4-diethoxyphenyl)ethyl](methyl)amine. These include further research into the biochemical and physiological effects of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine, further research into the mechanism of action of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine, further research into the use of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine as a therapeutic agent, and further research into the potential for [2-(3,4-diethoxyphenyl)ethyl](methyl)amine to be used as a diagnostic tool. Additionally, further research into the potential for [2-(3,4-diethoxyphenyl)ethyl](methyl)amine to be used as a drug delivery system could be explored. Finally, further research into the potential for [2-(3,4-diethoxyphenyl)ethyl](methyl)amine to be used as a biomarker for drug abuse could be explored.
合成法
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine is synthesized through a multi-step process. The first step is the preparation of the reaction mixture. This involves combining 3,4-diethoxyphenylacetonitrile and ethylmagnesium bromide in anhydrous ether. The reaction mixture is then heated to reflux and stirred for several hours. The second step is the reduction of the nitrile to the primary amine. This is done by adding sodium borohydride to the reaction mixture, followed by the addition of aqueous hydrochloric acid. The third step is the conversion of the primary amine to the secondary amine. This is done by adding ethyl bromide to the reaction mixture, followed by the addition of aqueous sodium hydroxide. The final step is the purification of the product. This is done by extracting the reaction mixture with ethyl acetate, followed by the addition of aqueous sodium bicarbonate to the extract. The product can then be separated from the aqueous layer by vacuum distillation.
科学的研究の応用
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine has a variety of scientific research applications, including the study of the biochemical and physiological effects of drugs on the brain. It has been used in studies of the effects of amphetamines on the dopaminergic and serotonergic systems, as well as the effects of psychoactive drugs on behavior. It has also been used in studies of the effects of drugs on the reward system, as well as the effects of drugs on learning and memory. Additionally, [2-(3,4-diethoxyphenyl)ethyl](methyl)amine has been used in studies of the effects of drugs on the development of addiction.
特性
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVGCGULYWMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Diethoxyphenyl)ethyl](methyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)



